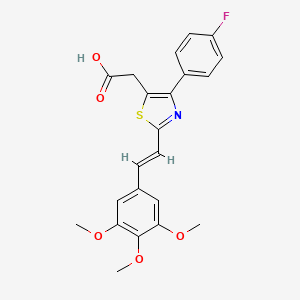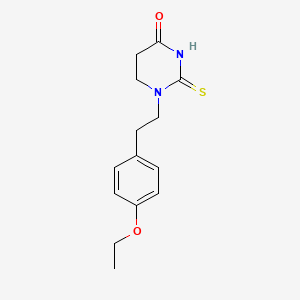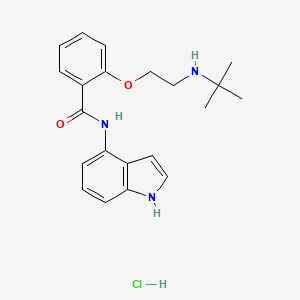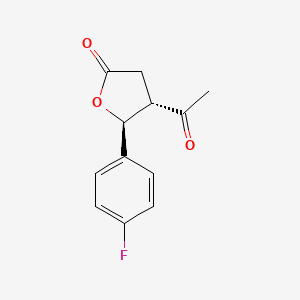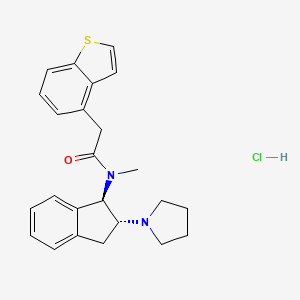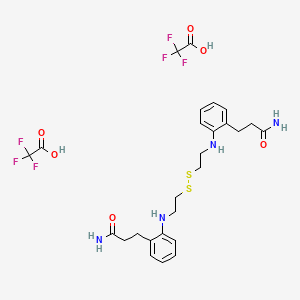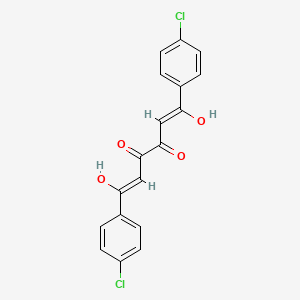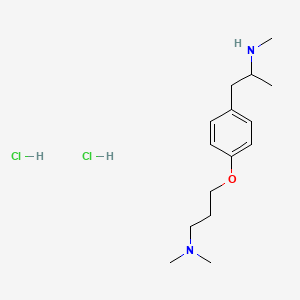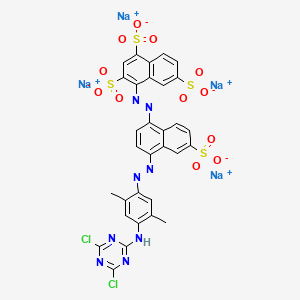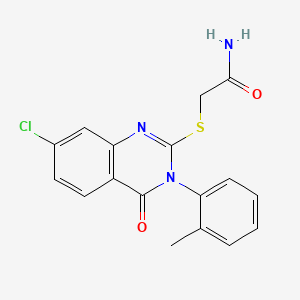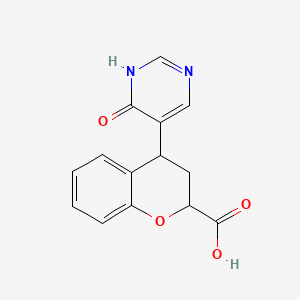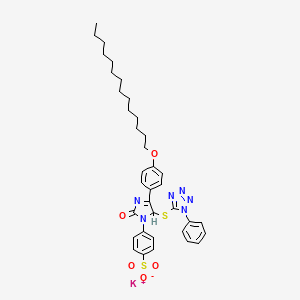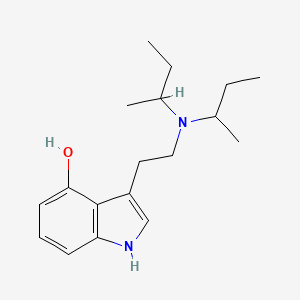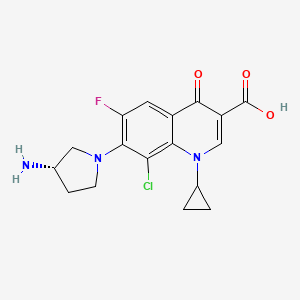
Clinafloxacin, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clinafloxacin, (S)- is an investigational fluoroquinolone antibiotic. It has shown promising antibiotic activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative bacteria. its clinical development has been hampered by the risk of serious side effects, including phototoxicity and hypoglycemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clinafloxacin, (S)- involves several steps, starting from the appropriate quinolone precursorThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Clinafloxacin, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Clinafloxacin, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, contributing to its phototoxicity.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation at the C-8 position is a notable substitution reaction that enhances its antimicrobial potency.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation and halogenating agents for substitution reactions. The conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of Clinafloxacin, (S)-, which may have different pharmacological properties and levels of activity against bacteria .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Clinafloxacin, (S)- exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, Clinafloxacin, (S)- prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Clinafloxacin, (S)- is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:
- Grepafloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
- Sparfloxacin
- Trovafloxacin
Compared to these compounds, Clinafloxacin, (S)- has a broader spectrum of activity and higher potency against certain bacteria. its development has been limited due to its higher risk of side effects .
Eigenschaften
CAS-Nummer |
133121-47-8 |
|---|---|
Molekularformel |
C17H17ClFN3O3 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |
InChI-Schlüssel |
QGPKADBNRMWEQR-QMMMGPOBSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


